Bitolterol vs. Albuterol: Prolonged Bronchodilation with Statistically Superior FEV1 at Extended Post-Dose Time Points
In a double-blind, parallel, single-dose study of 120 adolescent and young adult patients with moderate to severe asthma, bitolterol mesylate aerosol (1.11 mg, three sprays) produced a mean percent increase in FEV1 over baseline of 20% at 8 hours post-dose, whereas albuterol aerosol (180 mcg, two sprays) produced only a 15% increase at 5 hours post-dose [1]. Differences in FEV1 increase between the two treatment groups were statistically significant at 4 to 8 hours after a dose. In the subgroup of patients with baseline FEV1 <50% of predicted normal, the response to bitolterol was higher than that observed with albuterol treatment (p < 0.1) [1].
| Evidence Dimension | Mean percent increase in FEV1 over baseline |
|---|---|
| Target Compound Data | 20% at 8 hours post-dose |
| Comparator Or Baseline | Albuterol: 15% at 5 hours post-dose |
| Quantified Difference | Bitolterol maintained 20% FEV1 increase at 8 hours; albuterol fell to 15% at 5 hours. Statistically significant difference at 4-8 hours (p < 0.05). |
| Conditions | Double-blind, parallel, single-dose study; 120 adolescent and young adult patients with moderate to severe asthma; bitolterol 1.11 mg (3 sprays) vs. albuterol 180 mcg (2 sprays) via metered-dose aerosol |
Why This Matters
Bitolterol provides a longer window of clinically meaningful bronchodilation, which may reduce dosing frequency requirements and improve overnight symptom control compared to albuterol.
- [1] Orgel HA, Kemp JP, Tinkelman DG, Webb DR. Bitolterol and albuterol metered-dose aerosols: comparison of two long-acting beta 2-adrenergic bronchodilators for treatment of asthma. J Allergy Clin Immunol. 1985 Jan;75(1 Pt 1):55-62. doi:10.1016/0091-6749(85)90012-0. View Source
